5-(3,5-Difluorophenyl)-2-furancarboxylic acid

Description

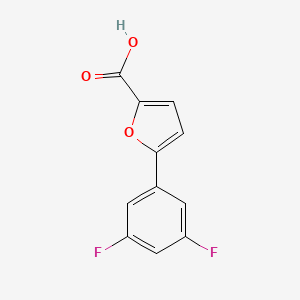

5-(3,5-Difluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a 3,5-difluorophenyl group at the 5-position. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.

Properties

Molecular Formula |

C11H6F2O3 |

|---|---|

Molecular Weight |

224.16 g/mol |

IUPAC Name |

5-(3,5-difluorophenyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H6F2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15) |

InChI Key |

HUYZEVMNBVXIRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-difluorophenyl)furan-2-carboxylic acid typically involves the Suzuki coupling reaction. This reaction is performed by coupling 3,5-difluorophenyl boronic acid with a furan derivative, such as 5-bromofuran-2-carboxylic acid, in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 5-(3,5-difluorophenyl)furan-2-methanol or 5-(3,5-difluorophenyl)furan-2-aldehyde.

Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Difluorophenyl)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and bioactivity.

Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3,5-difluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

- 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid

- 5-(3,5-Dimethylphenyl)furan-2-carboxylic acid

- 5-(3,5-Difluorophenyl)thiophene-2-carboxylic acid

Comparison: 5-(3,5-Difluorophenyl)furan-2-carboxylic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

5-(3,5-Difluorophenyl)-2-furancarboxylic acid is a synthetic organic compound characterized by a furan ring with a carboxylic acid group and a 3,5-difluorophenyl substituent. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Structural Features :

- Furan core: A five-membered aromatic ring containing one oxygen atom.

- Carboxylic acid group: Enhances solubility and reactivity.

- Difluorinated phenyl group: Modifies electronic properties, potentially affecting biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of 2-furoyl diacylhydrazides demonstrated promising activity against various cancer cell lines, particularly human promyelocytic leukemic cells (HL-60) . The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly influenced their efficacy.

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| III-11-1 | HL-60 | 78.5 ± 1.2 |

| III-3-1 | HL-60 | 85.3 ± 0.8 |

Antifungal Activity

The compound has also shown potential antifungal activity. In vitro studies demonstrated significant inhibition against fungal pathogens such as Botrytis cinerea and Rhizoctonia solani. The efficacy rates exceeded those of traditional antifungal agents, indicating a promising lead for agricultural applications .

| Compound | Fungus | Inhibition Rate (%) |

|---|---|---|

| III-3-1 | B. cinerea | 92.52 ± 2.71 |

| III-9-1 | R. solani | 88.62 ± 1.62 |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that the presence of the difluorinated phenyl group may enhance interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Synthesis and Derivatives

Various synthetic routes have been explored to produce this compound and its derivatives. The introduction of fluorine atoms is noted to enhance the compound's stability and reactivity compared to non-fluorinated analogs .

Synthesis Pathways

- Starting Materials : Furan derivatives and fluorinated phenyl compounds.

- Reagents : Common reagents include acyl chlorides and carboxylic acids.

- Conditions : Reactions typically require controlled temperatures and specific solvents to optimize yield.

Case Studies

A recent study highlighted the development of novel derivatives based on the furan scaffold, demonstrating improved biological activities compared to their predecessors . These derivatives were evaluated for their efficacy against various cancer cell lines and fungal strains, showcasing the versatility of the furan structure in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.